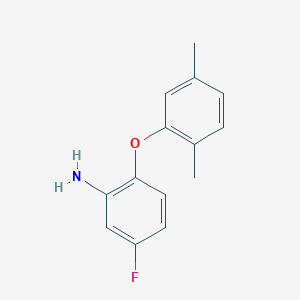

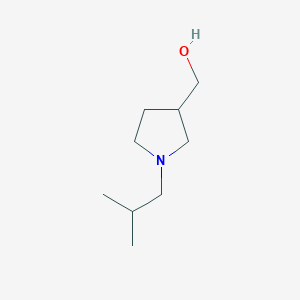

2-(2,5-Dimethylphenoxy)-5-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,5-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .

Synthesis Analysis

The synthesis of related compounds such as “2,2-dimethyl-2H-chromene derivatives” and “2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates” has been described in the literature . These processes involve reactions with commercially available starting materials and are characterized by spectroscopic analysis .Molecular Structure Analysis

The molecular structure of related compounds like “5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid” (also known as gemfibrozil) and “2-{2-[(2,5-Dimethylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide” have been analyzed . The structure of gemfibrozil contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,5-Dimethylphenoxy)-5-fluoroaniline” are not available, related compounds have been studied. For instance, “3-Imino (hydrazono)-3H-furan-2-ones” are known to undergo decyclization reactions when attacked by NH- and OH-nucleophiles .科学的研究の応用

Fluorescent Molecular Probes

2-(2,5-Dimethylphenoxy)-5-fluoroaniline and its derivatives are used in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential in studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shift (Diwu et al., 1997).

Fluorographic Detection in Polyacrylamide Gels

In the fluorographic detection of radioactivity in polyacrylamide gels, 2,5-diphenyloxazole derivatives, including compounds related to 2-(2,5-Dimethylphenoxy)-5-fluoroaniline, are used. This technique allows for the efficient and sensitive detection of radioactivity, presenting a simple alternative method for fluorographic analysis (Skinner & Griswold, 1983).

Nonlinear Optics Materials

2-(2,5-Dimethylphenoxy)-5-fluoroaniline and similar compounds are investigated for their potential in nonlinear optics (NLO). They exhibit properties like C–H...F and C–H...π hydrogen bonds, forming dimeric units and two-dimensional networks, which are crucial for NLO applications (Boese et al., 2002).

Radiation-Activated Antitumor Prodrugs

Research indicates the use of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline derivatives in synthesizing novel radiation-activated antitumor prodrugs. These compounds release antitumor agents upon one-electron reductive cleavage in anoxic aqueous solutions, making them promising for the radiotherapy of hypoxic tumor cells (Mori, Hatta & Nishimoto, 2000).

Genetically Encoded Fluorescent Amino Acids

2-(2,5-Dimethylphenoxy)-5-fluoroaniline is also explored in the field of genetically encoded fluorescent amino acids. It facilitates the selective incorporation of fluorophores into proteins at defined sites, which is significant for studying protein dynamics, interactions, and structures (Summerer et al., 2006).

Tritium Detection in Gels

This compound and its derivatives are used in detecting tritium in polyacrylamide gels. The method involves soaking the gel in a solution containing the compound, providing a sensitive means to detect low levels of tritium (Bonner & Laskey, 1974).

Vibrational Spectroscopic Investigation

2-(2,5-Dimethylphenoxy)-5-fluoroaniline plays a role in vibrational spectroscopy. Its spectral properties are investigated for insights into molecular structure and interactions, aiding in the study of molecular dynamics and chemical properties (Priya, Benitta & James, 2011).

Organoaluminium Complexes

The compound is also significant in the synthesis of organoaluminium complexes, which are important in various chemical reactions and materials science (Lee & Liang, 2005).

Mercury Ion Detection

It is used in the development of optical fiber chemical sensors for the detection of mercury ions, demonstrating excellent selectivity and response characteristics (Zhang et al., 2002).

Safety And Hazards

特性

IUPAC Name |

2-(2,5-dimethylphenoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRIAYSUSZFDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)-5-fluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

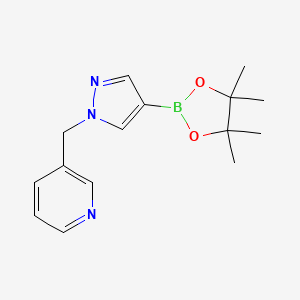

![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)